2-[(2,3-Dichloro-benzyl)-methyl-amino]-ethanol
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Overview
Description
2-[(2,3-Dichloro-benzyl)-methyl-amino]-ethanol is an organic compound characterized by the presence of a dichlorobenzyl group attached to a methylamino group, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dichloro-benzyl)-methyl-amino]-ethanol typically involves the reaction of 2,3-dichlorobenzyl chloride with methylamine, followed by the addition of ethylene oxide. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving steps such as distillation and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dichloro-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[(2,3-Dichloro-benzyl)-methyl-amino]-ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-[(2,3-Dichloro-benzyl)-methyl-amino]-ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for the compound’s biological activity. The pathways involved often relate to the inhibition or activation of these targets, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorobenzyl chloride
- 2,3-Dichlorobenzyl alcohol
- 2,3-Dichlorobenzaldehyde
Uniqueness
What sets 2-[(2,3-Dichloro-benzyl)-methyl-amino]-ethanol apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-13(5-6-14)7-8-3-2-4-9(11)10(8)12/h2-4,14H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVASHYFLWWGFOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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